Pracinostat - 929016-96-6

Pracinostat

Catalog Number: EVT-287959
CAS Number: 929016-96-6
Molecular Formula: C20H30N4O2
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pracinostat (also known as SB939) is a potent and orally active histone deacetylase inhibitor (HDACi) with significant anticancer activity. [] It exhibits a high degree of selectivity for Class I, II, and IV HDAC isoforms over Class III HDACs. [, , ] Pracinostat has shown encouraging antitumor activity in preclinical models of both hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), as well as solid tumors like bladder cancer. [, , , , , , , , , , , , ] Its robust activity against therapeutically challenging cancers, particularly when used in combination therapy, makes it a promising candidate for further clinical development. []

Synthesis Analysis

Although a detailed description of the synthesis of Pracinostat is not provided in the given papers, one study mentions the synthesis of Pracinostat analogs. [] This study describes the synthesis of a series of benzimidazole derivatives containing an N-hydroxyacrylamide group attached at the 5- or 6-position of the benzimidazole ring. These derivatives were evaluated for their HDAC inhibitory activities. Interestingly, the study found that derivatives with the N-hydroxyacrylamide attached at the 5-position were potent HDAC inhibitors, while those with the attachment at the 6-position were not. This emphasizes the significant role of structural modifications in influencing the biological activity of Pracinostat-like compounds. []

Mechanism of Action

Pracinostat inhibits histone deacetylases, enzymes that remove acetyl groups from histone proteins. [, ] This inhibition leads to an increase in histone acetylation, which is associated with a more open chromatin structure and transcriptional activation of various genes, including those involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , , , , , , , ] Pracinostat also impacts the acetylation of non-histone proteins, influencing cellular processes beyond histone modification. [] Its ability to modulate the expression of genes involved in crucial cellular pathways underlies its potent anticancer activity. [, , ]

One study demonstrated that Pracinostat can overcome TKI resistance in CML cells with a BIM deletion polymorphism by correcting BIM pre-mRNA splicing. [] This finding indicates that Pracinostat's mechanism of action extends beyond simple HDAC inhibition and involves intricate modulation of RNA splicing. []

Another study explored the synergy between Pracinostat and the NAE inhibitor pevonedistat in AML cells. [] The co-administration of these drugs synergistically induced apoptosis, disabled the DNA damage response, and promoted DNA damage, resulting in enhanced cell death. []

Physical and Chemical Properties Analysis

Pracinostat is described as an orally available HDAC inhibitor with excellent pharmacokinetic (PK) properties, including high tumor exposure and sustained inhibitory effect on tumor tissues. [, , ] It exhibits high aqueous solubility, high Caco-2 permeability, and a blood-to-plasma ratio of ~1.0 in human blood. [] Pracinostat demonstrates relatively high metabolic stability in dog and human liver microsomes compared to mouse and rat. [] Its primary metabolic pathway involves CYP3A4 and CYP1A2 enzymes. [] Plasma protein binding in mice, rats, dogs, and humans ranges between 84% and 94%. [] Detailed information about other physical properties such as melting point, boiling point, and spectral data is not provided in the papers.

Applications
  • Acute myeloid leukemia (AML): Pracinostat, as a single agent and in combination with azacitidine, has demonstrated substantial anti-proliferative activity in AML cell lines, including HL-60 and MV-4-11. [] The combination therapy has shown encouraging results in clinical trials with elderly patients ineligible for standard induction chemotherapy, achieving a high rate of complete remissions and a significant 1-year overall survival rate. [, , , ]
  • Bladder cancer: Pracinostat exhibited potent antitumor activity in preclinical bladder cancer models, both in vitro and in vivo. [, ] Treatment with Pracinostat led to the reactivation of ATF3, a tumor suppressor gene, which was associated with reduced cell proliferation, migration, and tumor growth. [, ]
  • Lymphoma: Pracinostat showed robust anti-proliferative activity across a wide range of lymphoma subtypes, including diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma, and Hodgkin lymphoma. [, ] Combination therapies with other anti-lymphoma agents further enhanced its efficacy in specific DLBCL subtypes. []
  • Myelofibrosis: Pracinostat was investigated in combination with ruxolitinib in a phase 2 trial. [] While the combination was well-tolerated, the results did not support further development of Pracinostat for this indication. []
  • Small cell lung cancer (SCLC): Pracinostat has shown promise in preclinical SCLC models, particularly in tumors with CREBBP mutations. [] HDAC inhibition by Pracinostat restored the expression of cellular adhesion genes that are downregulated due to CREBBP loss, ultimately leading to tumor suppression. []
Future Directions
  • Optimizing Dosing and Schedules: Further investigation of alternative dosing schedules and lower doses of Pracinostat is necessary to improve tolerability and maximize its clinical benefit, especially in combination therapies. [, , , ]
  • Biomarker Development: Identification of reliable biomarkers predictive of response to Pracinostat treatment is crucial for patient stratification and personalized treatment strategies. [, , ]
  • Combination Therapies: Exploring novel combinations of Pracinostat with other targeted therapies holds significant potential for improving treatment outcomes, particularly in patients with refractory or resistant disease. [, ]
  • Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to Pracinostat is essential for developing strategies to overcome treatment failure and improve long-term efficacy. [, ]
  • Expanding Applications: Further preclinical and clinical studies are needed to evaluate the potential of Pracinostat in other cancer types beyond the currently investigated malignancies. [, ]

Compound Description: SB991 is the primary metabolite of Pracinostat [, ]. It also exhibits anti-proliferative activity against acute myeloid leukemia (AML) cell lines such as HL-60 and MV-4-11, but not as potently as Pracinostat [].

Vorinostat (SAHA)

Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is an FDA-approved histone deacetylase inhibitor (HDACi) used for the treatment of T-cell lymphomas []. Like Pracinostat, it exhibits anti-proliferative activity against lymphoma cells [].

Relevance: Vorinostat serves as a reference compound for comparing the efficacy and potency of Pracinostat in various lymphoma cell lines. Both compounds belong to the HDACi class, suggesting they share similar mechanisms of action, but Pracinostat demonstrates more favorable potency in some cases [, ].

5-Azacitidine

Compound Description: 5-Azacitidine is a demethylating agent frequently used in combination therapies for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) [, , , , , ].

Venetoclax

Compound Description: Venetoclax is a BCL2 inhibitor investigated in combination therapies for lymphomas [, ]. It induces apoptosis and enhances the anti-proliferative effects of Pracinostat in lymphoma cells [].

Relevance: Although Venetoclax differs structurally from Pracinostat, their combination demonstrates synergistic effects against lymphoma cells. This highlights the potential of combining Pracinostat with targeted therapies to achieve better clinical outcomes [, ].

Entinostat

Compound Description: Entinostat is a pan-HDAC inhibitor that preferentially inhibits the growth of CDH1-deficient cancer cells, including gastric and breast cancer models [].

Relevance: Both Entinostat and Pracinostat belong to the pan-HDAC inhibitor class, but Entinostat displays a unique sensitivity profile towards CDH1-deficient cells. This difference emphasizes the diverse pharmacological profiles within the pan-HDACi class, despite sharing a similar mechanism of action [].

Mocetinostat

Compound Description: Mocetinostat is another pan-HDAC inhibitor with anticancer activity. It has been studied in combination with Azacitidine in clinical trials for MDS and AML [].

Relevance: Mocetinostat, similar to Pracinostat, is a pan-HDAC inhibitor and has been studied in combination with Azacitidine. This suggests a potential overlap in their therapeutic applications and highlights the relevance of pan-HDAC inhibitors as a class for treating these diseases [].

Romidepsin (FK228)

Compound Description: Romidepsin (FK228) is an HDAC inhibitor approved for the treatment of T-cell lymphoma [, ].

Relevance: Romidepsin shares the same therapeutic target with Pracinostat, highlighting the significance of HDAC inhibition in treating lymphomas [, ].

Belinostat

Compound Description: Belinostat is another HDAC inhibitor used in the treatment of T-cell lymphoma [].

Relevance: Similar to Pracinostat and Romidepsin, Belinostat's application in T-cell lymphoma treatment underscores the importance of HDAC inhibition in managing this malignancy [].

Properties

CAS Number

929016-96-6

Product Name

Pracinostat

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+

InChI Key

JHDKZFFAIZKUCU-ZRDIBKRKSA-N

SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

SB939; SB 939; SC-939; Pracinostat.

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.